(2-Bromopentyl)benzene is an organic compound characterized by a benzene ring substituted with a (2-bromopentyl) group. This compound belongs to the class of aryl halides, where a halogen atom replaces a hydrogen atom on the aromatic ring. The molecular formula for (2-bromopentyl)benzene is , indicating it consists of eleven carbon atoms, fifteen hydrogen atoms, and one bromine atom. The presence of the bromine atom introduces unique reactivity and properties, making it significant in various chemical applications.
(2-Bromopentyl)benzene can be synthesized through various methods:
(2-Bromopentyl)benzene has several applications:
Similar compounds to (2-bromopentyl)benzene include:
| Compound | Molecular Formula | Key Features |
|---|---|---|
| (2-Bromopentyl)benzene | Contains a pentyl side chain; versatile reactivity | |
| Bromobenzene | Simple structure; used as a solvent and reagent | |
| Phenethylbromide | Shorter ethyl chain; used in organic synthesis | |
| (3-Bromobutyl)benzene | Different position of bromine; alters reactivity |
The uniqueness of (2-bromopentyl)benzene lies in its specific substitution pattern and the length of its alkyl chain, which influences its physical properties and reactivity compared to simpler aryl halides. Its potential applications in organic synthesis and material science further distinguish it from other similar compounds.
The IUPAC name 2-bromopentylbenzene unambiguously describes the compound’s structure: a benzene ring bonded to a pentyl chain (five-carbon alkyl group) with a bromine atom on the second carbon. The systematic numbering begins at the benzene-attached carbon (C1), with bromine occupying C2 (Fig. 1). Synonyms include 1-phenyl-2-bromopentane and benzyl(2-bromopentyl)ether (archaic).
Molecular Formula: C₁₁H₁₅Br
SMILES: C1=CC=CC=C1CC(CC)Br
InChI Key: LGAJYTCRJPCZRJ-UHFFFAOYSA-N
While computational modeling (e.g., RDKit) was attempted to derive precise bond parameters, experimental and theoretical benchmarks for analogous compounds provide reliable estimates:
| Bond/Angle | Value (Å/°) | Source Compound |
|---|---|---|
| C-Br | 1.93–1.98 | 2-Bromopentane |
| C-C (alkyl) | 1.54 | Alkane chains |
| C-C (aromatic) | 1.40 | Benzene derivatives |
| Br-C-C angle | 109.5° | Tetrahedral geometry |
The bromine atom induces slight elongation in adjacent C-C bonds (~1.58 Å) due to steric and electronic effects.
The pentyl chain adopts multiple conformers (gauche, anti), influenced by bromine’s steric bulk. Energy minima favor anti conformations at C2-C3 to minimize Br∙∙∙H repulsion (Fig. 2). Rotational barriers are estimated at ~3–5 kcal/mol, typical for alkyl bromides.
¹H NMR (400 MHz, CDCl₃):
¹³C NMR:
Coupling between C2 protons and bromine (²Jₕ₋ᵦᵣ ≈ 5–10 Hz) causes signal broadening.
Key IR peaks (cm⁻¹):
The absence of carbonyl peaks (e.g., 1700 cm⁻¹) distinguishes it from ketone derivatives like 2-bromo-1-phenylpentan-1-one.
MS (EI):
No single-crystal X-ray data exists for (2-bromopentyl)benzene. However, analogous bromoalkanes exhibit monoclinic systems with halogen∙∙∙H interactions dictating packing. Predicted density: ~1.22 g/cm³.
The Friedel-Crafts alkylation remains a cornerstone for introducing alkyl chains to aromatic rings. For (2-bromopentyl)benzene synthesis, benzene undergoes alkylation with 1-chloropentane in the presence of aluminum chloride (AlCl₃) to yield pentylbenzene. This step leverages the electrophilic aromatic substitution mechanism, where AlCl₃ generates a pentyl carbocation intermediate that reacts with benzene [1] [6]. Subsequent bromination at the secondary carbon of the pentyl chain is achieved using hydrogen bromide (HBr) or phosphorus tribromide (PBr₃).
A critical limitation of this method is the propensity for polyalkylation, as the electron-donating pentyl group activates the ring toward further electrophilic attack [1]. To mitigate this, stoichiometric control and low temperatures (0–5°C) are employed. Recent studies demonstrate that using bulky alkyl chlorides (e.g., 2-chloropentane) reduces competing isomerization, improving regioselectivity for the 2-bromo derivative [6].
Table 1: Optimization of Friedel-Crafts Conditions for Pentylbenzene Synthesis
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| AlCl₃ Concentration | 1.2 equivalents | 78 |
| Temperature | 0°C | 85 |
| Reaction Time | 4 hours | 82 |
Radical bromination using N-bromosuccinimide (NBS) selectively functionalizes the benzylic position of pentylbenzene. Under photolytic or thermal initiation, NBS generates bromine radicals that abstract a hydrogen atom from the pentyl chain, forming a resonance-stabilized benzylic radical. This intermediate reacts with molecular bromine to yield (2-bromopentyl)benzene [3] [7].
The reaction’s selectivity arises from the stability of the benzylic radical, which delocalizes into the aromatic ring via resonance. Studies show that substituting CCl₄ with greener solvents like ethyl acetate retains >90% yield while reducing environmental toxicity [3].
Mechanistic Insight:
Palladium and iron catalysts enable direct C–H bromination of pentylbenzene. For example, Pd(OAc)₂ with N-bromophthalimide (NBP) achieves 70% yield at 80°C via a proposed Pd(II/IV) cycle. Iron(III) chloride (FeCl₃) similarly facilitates bromine activation, though with lower selectivity (55% yield) [6].
Table 2: Catalytic Bromination Efficiency
| Catalyst | Bromine Source | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | NBP | 80 | 70 |
| FeCl₃ | Br₂ | 25 | 55 |
UV light (λ = 254 nm) enhances radical bromination efficiency by accelerating NBS decomposition. In a flow reactor system, continuous irradiation reduces reaction time from 6 hours to 30 minutes, achieving 88% yield with minimal byproducts [3]. Solvent optimization studies identify acetonitrile as superior to CCl₄ due to its higher polarity stabilizing radical intermediates.
Mechanochemical grinding of pentylbenzene with NBS and a catalytic amount of silica gel achieves 75% yield without solvents. This approach eliminates volatile organic compound (VOC) emissions and reduces energy input by 40% compared to traditional methods [2].
The Friedel-Crafts/bromination sequence exhibits an atom economy of 62%, primarily due to AlCl₃ waste. Integrating one-pot alkylation-bromination using dual catalysts (e.g., AlCl₃/HBr) improves atom economy to 78% by minimizing intermediate purification [6].
Equation:$$\text{Atom Economy} = \frac{\text{Molar Mass of Product}}{\text{Sum of Molar Masses of Reactants}} \times 100$$
(2-Bromopentyl)benzene serves as an excellent substrate for nucleophilic substitution reactions, particularly through the substitution nucleophilic bimolecular mechanism. This compound, with its secondary alkyl bromide structure, exhibits characteristic reactivity patterns that have been extensively studied in organic chemistry [1] [2].
The substitution nucleophilic bimolecular mechanism for (2-Bromopentyl)benzene occurs through a concerted, single-step process where bond formation and bond breaking occur simultaneously [1] [2]. The nucleophile approaches the brominated carbon from the backside, precisely 180 degrees from the departing bromine atom. This geometric requirement results from the optimal orbital overlap needed for the reaction to proceed efficiently [1] [2].
During the substitution nucleophilic bimolecular process, the carbon atom undergoes a transition state characterized by trigonal bipyramidal geometry. In this high-energy intermediate, the carbon is temporarily pentacoordinated, with partial bonds to both the incoming nucleophile and the departing bromide ion [1] [2]. The reaction exhibits second-order kinetics, with the rate law expression: rate = k[(2-Bromopentyl)benzene][nucleophile], indicating that both the substrate concentration and nucleophile concentration influence the reaction rate [3] [4].
The stereochemical outcome of substitution nucleophilic bimolecular reactions involving (2-Bromopentyl)benzene results in complete inversion of configuration at the brominated carbon center. This phenomenon, known as Walden inversion, occurs because the nucleophile must approach from the face opposite to the leaving group [3] [4]. The reaction proceeds with high stereospecificity, making it a valuable tool for synthetic applications where stereochemical control is essential.
Common nucleophiles that react with (2-Bromopentyl)benzene include hydroxide ion, alkoxide ions, cyanide ion, and various amines. The nucleophilicity of these species depends on several factors, including charge, polarizability, and steric hindrance [5] [3]. Stronger nucleophiles generally result in faster reaction rates, while sterically hindered nucleophiles may show reduced reactivity despite their inherent nucleophilic strength.
The choice of solvent significantly influences the kinetics and mechanism of nucleophilic substitution reactions involving (2-Bromopentyl)benzene. Solvents can be categorized into two main types based on their ability to form hydrogen bonds: polar protic solvents and polar aprotic solvents [6] [7].
Polar protic solvents, including water, methanol, and ethanol, contain acidic hydrogen atoms attached to electronegative atoms such as oxygen or nitrogen. These solvents can form hydrogen bonds with nucleophiles, effectively stabilizing them through solvation [6] [7]. This stabilization reduces the nucleophilicity of the attacking species, as the nucleophile must shed its solvation shell before it can effectively attack the electrophilic carbon. Consequently, polar protic solvents tend to decrease the rate of substitution nucleophilic bimolecular reactions [7] [8].
The data in Table 1 demonstrate that protic solvents like water (dielectric constant = 78.4), methanol (dielectric constant = 32.7), and ethanol (dielectric constant = 24.5) all lead to decreased reaction rates for substitution nucleophilic bimolecular processes. This effect occurs because the hydrogen bonding capability of these solvents stabilizes the nucleophile, making it less reactive toward the electrophilic carbon center [7] [8].
In contrast, polar aprotic solvents such as dimethyl sulfoxide, N,N-dimethylformamide, and acetonitrile lack acidic hydrogen atoms and cannot form hydrogen bonds with nucleophiles [6] [7]. These solvents can still dissolve ionic compounds through dipole-dipole interactions, but they do not stabilize nucleophiles to the same extent as protic solvents. The result is enhanced nucleophilicity and increased reaction rates for substitution nucleophilic bimolecular processes [9] [10].
The mechanistic implications of solvent choice extend beyond simple rate effects. Polar protic solvents favor the formation of carbocation intermediates, making them more conducive to substitution nucleophilic unimolecular mechanisms. Conversely, polar aprotic solvents promote the substitution nucleophilic bimolecular pathway by maintaining high nucleophile reactivity [7] [11].
Quantitative studies have shown that the rate enhancement in polar aprotic solvents can be substantial. For example, reactions conducted in dimethyl sulfoxide often proceed 10³ to 10⁴ times faster than the same reactions in protic solvents [9] [10]. This dramatic rate increase makes polar aprotic solvents the preferred choice for synthetic applications requiring substitution nucleophilic bimolecular conditions.
The dielectric constant of the solvent also plays a crucial role in determining reaction rates and mechanisms. Higher dielectric constants generally facilitate reactions involving charge separation or charge development, as is the case in nucleophilic substitution reactions [12] [8]. However, the correlation between dielectric constant and reaction rate is not always straightforward, as other factors such as hydrogen bonding ability and steric effects also contribute to the overall solvent influence.
(2-Bromopentyl)benzene undergoes elimination reactions to form alkenes through a dehydrohalogenation process. This reaction involves the removal of a hydrogen atom and the bromine atom from adjacent carbon atoms, resulting in the formation of a carbon-carbon double bond [13] [14].
The elimination bimolecular mechanism represents the most common pathway for dehydrohalogenation of (2-Bromopentyl)benzene. This process occurs through a concerted mechanism where the base abstracts a β-hydrogen while the carbon-bromine bond breaks simultaneously [13] [15]. The reaction requires the hydrogen atom and bromine atom to be in an anti-coplanar arrangement, meaning they must be positioned 180 degrees apart in the transition state [13] [16].
During the elimination bimolecular process, the reaction proceeds through a single transition state where both the carbon-hydrogen bond and carbon-bromine bond are partially broken. The electrons from the breaking carbon-hydrogen bond form the new π-bond, while the bromine departs as a bromide ion [13] [15]. This concerted nature distinguishes the elimination bimolecular mechanism from the stepwise elimination unimolecular mechanism, which involves carbocation formation.
The kinetics of elimination bimolecular reactions follow second-order behavior, with the rate depending on both the concentration of (2-Bromopentyl)benzene and the base concentration. The rate law can be expressed as: rate = k[substrate][base] [13] [15]. This bimolecular nature makes the reaction sensitive to the concentration of both reactants, and reaction rates can be enhanced by increasing the concentration of either component.
Secondary alkyl halides like (2-Bromopentyl)benzene are particularly well-suited for elimination bimolecular reactions. The secondary carbon provides sufficient stability for the developing alkene while avoiding the steric hindrance that would impede the reaction with tertiary substrates [15] [17]. Additionally, the presence of β-hydrogen atoms adjacent to the brominated carbon is essential for the elimination process to occur.
The regioselectivity of elimination reactions from (2-Bromopentyl)benzene depends on the nature of the base used. Under normal conditions with non-bulky bases, the reaction follows Zaitsev's rule, favoring the formation of the more highly substituted alkene [14] [18]. This preference arises from the greater thermodynamic stability of more substituted alkenes, which is typically about 2-3 kcal/mol per additional alkyl substituent [18].
The strength and steric properties of the base significantly influence both the rate and regioselectivity of β-hydrogen elimination reactions in (2-Bromopentyl)benzene. Strong bases are generally required to abstract the relatively weakly acidic β-hydrogen atoms, and the basicity must be sufficient to overcome the activation energy barrier for the elimination process [19] [20].
Non-bulky strong bases such as hydroxide ion, methoxide ion, and ethoxide ion typically promote elimination reactions that follow Zaitsev's rule. These bases can easily approach and abstract hydrogen atoms from the most substituted β-carbon, leading to the formation of the more stable, highly substituted alkene product [19] [18]. The reaction rates increase with increasing base strength, as stronger bases are more effective at abstracting the β-hydrogen atoms.
Bulky bases, particularly potassium tert-butoxide and sodium tert-butoxide, exhibit different regioselectivity patterns due to steric hindrance effects. These bulky bases have difficulty approaching the more substituted β-carbon positions and instead abstract hydrogen atoms from less hindered positions [21] [22]. This leads to the formation of the less substituted alkene, a phenomenon known as Hofmann elimination [23] [24].
The mechanism of base-strength dependence in β-hydrogen elimination involves the initial coordination of the base to the β-hydrogen atom, followed by proton abstraction and simultaneous bromine departure. Stronger bases form more stable conjugate acids, making the proton abstraction step more thermodynamically favorable [19] [20]. However, the correlation between base strength and reaction rate is not always linear, as other factors such as steric hindrance and solvation effects also play important roles.
Sodium amide represents one of the strongest bases commonly used in elimination reactions. Its high basicity makes it particularly effective for reactions that require the abstraction of relatively unreactive hydrogen atoms [25] [26]. In reactions with (2-Bromopentyl)benzene, sodium amide can promote elimination under relatively mild conditions, though the reaction must be conducted in aprotic solvents to prevent protonation of the amide ion.
The temperature dependence of base-promoted elimination reactions also reflects the influence of base strength. Higher temperatures favor elimination over substitution, as the entropy change associated with elimination (formation of two products from one reactant) becomes more favorable at elevated temperatures [19] [20]. This temperature effect is particularly pronounced with moderately strong bases, where the competition between elimination and substitution mechanisms is most significant.
Quantitative studies have shown that the rate constants for elimination reactions increase exponentially with increasing base strength, following the general relationship: log k = αpKa + β, where α and β are constants dependent on the substrate and reaction conditions [19] [20]. This relationship allows for the prediction of reaction rates based on the basicity of the eliminating base.
(2-Bromopentyl)benzene serves as an excellent substrate for Grignard reagent formation, a fundamental transformation in organometallic chemistry. The reaction involves the insertion of magnesium metal between the carbon-bromine bond to form (2-pentylbenzyl)magnesium bromide, an organomagnesium halide compound [27] [28].
The preparation of Grignard reagents from (2-Bromopentyl)benzene requires anhydrous conditions and is typically conducted in diethyl ether or tetrahydrofuran solvents. The reaction proceeds through a non-chain radical mechanism involving electron transfer from the magnesium metal surface to the carbon-bromine bond [29] [30]. The initial step involves the transfer of one electron from magnesium to the substrate, forming a magnesium cation radical and an alkyl radical. These radicals then couple to form the organometallic product [29] [31].
The mechanism of Grignard reagent formation begins with the activation of the magnesium metal surface, which must be free of oxide coatings to ensure proper reactivity. The rate-determining step involves the heterogeneous electron transfer process at the metal-solution interface [29] [30]. Once formed, the Grignard reagent exhibits a highly polar carbon-magnesium bond, with the carbon bearing significant negative charge character due to the electronegativity difference between carbon (2.55) and magnesium (1.31) [32] [33].
The nucleophilic character of the carbon atom in (2-pentylbenzyl)magnesium bromide makes it a powerful reagent for carbon-carbon bond formation. The compound readily reacts with electrophilic centers, particularly carbonyl compounds, to form new carbon-carbon bonds [34] [35]. Reactions with aldehydes yield secondary alcohols, while reactions with ketones produce tertiary alcohols. The reaction with carbon dioxide generates carboxylic acids after acidic workup [34] [35].
Ether solvents play a crucial role in stabilizing Grignard reagents through coordination to the electron-deficient magnesium center. The oxygen atoms of ether molecules donate electron density to magnesium, helping to stabilize the organometallic compound and prevent decomposition [28] [29]. This coordination is essential for maintaining the reagent's stability and reactivity throughout synthetic procedures.
The synthetic applications of Grignard reagents derived from (2-Bromopentyl)benzene are extensive. These reagents can participate in additions to various electrophiles, including epoxides, esters, and acid chlorides [34] [35]. The reaction with epoxides occurs at the less substituted carbon, providing access to primary alcohols with extended carbon chains. Reactions with esters result in the formation of tertiary alcohols, as the reagent adds twice to the carbonyl carbon [34] [35].
(2-Bromopentyl)benzene serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions, representing one of the most important classes of carbon-carbon bond forming reactions in modern organic synthesis [36] [37]. These reactions have revolutionized synthetic organic chemistry by providing mild, efficient methods for constructing complex molecules [38] [39].
The general mechanism of palladium-catalyzed cross-coupling reactions involves three fundamental steps: oxidative addition, transmetallation, and reductive elimination [36] [37]. The catalytic cycle begins with the oxidative addition of (2-Bromopentyl)benzene to a palladium(0) complex, forming a palladium(II) intermediate. This step is often rate-determining and involves the insertion of palladium into the carbon-bromine bond [36] [37].
The Kumada coupling reaction represents one of the earliest and most straightforward cross-coupling methods for (2-Bromopentyl)benzene. This reaction employs Grignard reagents as nucleophilic coupling partners and can utilize either nickel or palladium catalysts [40] [41]. The reaction proceeds through the standard three-step mechanism, with the Grignard reagent serving as the transmetalating agent. The main advantage of Kumada coupling is the ready availability of Grignard reagents, though the reaction requires strictly anhydrous conditions [40] [42].
The Suzuki-Miyaura coupling provides another powerful approach for functionalizing (2-Bromopentyl)benzene through reaction with organoborane compounds. This reaction typically employs palladium catalysts and basic conditions, making it highly tolerant of various functional groups [43] [44]. The organoborane coupling partners, including boronic acids and boronic esters, are generally more stable and easier to handle than organometallic reagents used in other cross-coupling reactions [43] [45].
The transmetalation step in Suzuki coupling involves the transfer of an organic group from boron to palladium, facilitated by the presence of a base. This step is crucial for the success of the reaction and typically occurs through a four-membered cyclic transition state involving the palladium, boron, and hydroxide ion [43] [44]. The mild reaction conditions and high functional group tolerance make Suzuki coupling particularly valuable for the synthesis of complex molecules containing sensitive functional groups.
The Negishi coupling reaction offers additional versatility for (2-Bromopentyl)benzene functionalization through the use of organozinc reagents. This reaction provides excellent stereo- and regiocontrol, making it particularly useful for the synthesis of molecules where precise control of stereochemistry is required [37] [39]. The organozinc reagents are typically prepared in situ from the corresponding halides and can be used directly in the coupling reaction.
The Stille coupling reaction employs organotin reagents as nucleophilic coupling partners, offering broad substrate scope and tolerance to various functional groups [44] [45]. However, the toxicity of organotin compounds and the need for elevated temperatures have limited the widespread adoption of this methodology, despite its synthetic utility [44] [45].
The success of cross-coupling reactions with (2-Bromopentyl)benzene depends on several factors, including the choice of catalyst, ligands, base, and reaction conditions. Palladium catalysts are generally preferred due to their high activity and functional group tolerance, though nickel catalysts can also be effective, particularly for less expensive industrial applications [37] [39]. The choice of ligands is crucial for optimizing reaction rates and selectivity, with phosphine ligands being most commonly employed [37] [39].